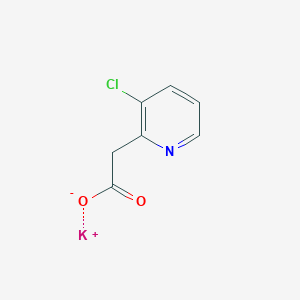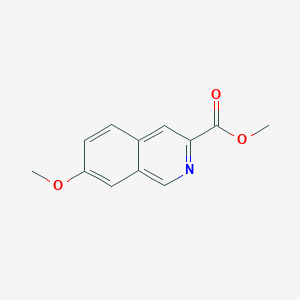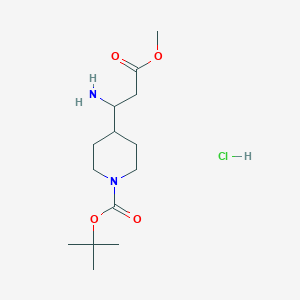![molecular formula C6H2Br2N2S B13665823 2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
2,7-Dibromothiazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromothiazolo[4,5-c]pyridine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.
Métodos De Preparación
The synthesis of 2,7-Dibromothiazolo[4,5-c]pyridine typically involves the bromination of thiazolo[4,5-c]pyridine. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
2,7-Dibromothiazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,7-Dibromothiazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,7-Dibromothiazolo[4,5-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2,7-Dibromothiazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-c]pyridine: Lacks the bromine atoms, leading to different chemical properties and reactivity.
2,7-Dichlorothiazolo[4,5-c]pyridine: Contains chlorine atoms instead of bromine, resulting in variations in reactivity and applications.
Thiazolo[5,4-b]pyridines:
Propiedades
Fórmula molecular |
C6H2Br2N2S |
|---|---|
Peso molecular |
293.97 g/mol |
Nombre IUPAC |
2,7-dibromo-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H |
Clave InChI |
XKKVRCJKYDYBMV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C=N1)Br)SC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)


![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)


![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)

![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)
![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
![Naphtho[2,3-b]furan](/img/structure/B13665818.png)
